1-(氨甲基)-3-甲基环己醇

描述

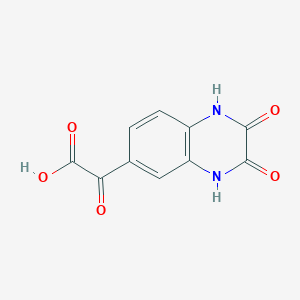

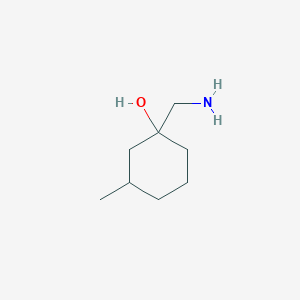

1-(Aminomethyl)-3-methylcyclohexan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Aminomethyl)-3-methylcyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)-3-methylcyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

神经递质类似物合成

“1-(氨甲基)-3-甲基环己醇”在结构上与某些神经递质相似,可用于合成类似物,例如加巴喷丁 。加巴喷丁是神经递质γ-氨基丁酸(GABA)的合成类似物,具有抗惊厥和镇痛作用。其作用机制是通过与皮质神经元中的电压门控钙通道相互作用来抑制兴奋性神经元活性。

抗惊厥药物开发

由于其结构与GABA相似,“1-(氨甲基)-3-甲基环己醇”可用于开发抗惊厥药物 。这些药物对于治疗癫痫和神经性疼痛等疾病至关重要,通过减少导致癫痫发作的大脑过度电活动来提供缓解。

硼酸衍生物研究

虽然与“1-(氨甲基)-3-甲基环己醇”没有直接关系,但像3-(氨甲基)苯基硼酸盐酸盐这样的硼酸衍生物在科学研究中具有重要价值 。它们是化合物合成的通用试剂,各种反应的催化剂以及蛋白质和酶研究的配体。

生物医学应用

靛红及其衍生物可以从诸如“1-(氨甲基)-3-甲基环己醇”之类的化合物合成,在生物医学应用中起着关键作用。 它们用作杀菌剂,杀真菌剂,抗HIV,抗癫痫和抗炎剂 .

作用机制

Target of Action

It is thought to be absorbed from the intestine of humans and animals by a low-capacity solute transporter localized in the upper small intestine .

Mode of Action

The mechanism by which 1-(Aminomethyl)-3-methylcyclohexan-1-ol exerts its analgesic action is unknown, but in animal models of analgesia, it prevents allodynia (pain-related behavior in response to a normally innocuous stimulus) and hyperalgesia (exaggerated response to painful stimuli) . It also exhibits antiseizure activity in mice and rats in both the maximal electroshock and pentylenetetrazole seizure models and other preclinical models .

Biochemical Pathways

It is known that it acts by decreasing activity of a subset of calcium channels .

Pharmacokinetics

1-(Aminomethyl)-3-methylcyclohexan-1-ol is not significantly metabolized in humans. It is eliminated from the systemic circulation by renal excretion. The elimination half-life is approximately 5 to 7 hours . In elderly patients and those with impaired renal function, plasma clearance is reduced .

Result of Action

The molecular and cellular effects of 1-(Aminomethyl)-3-methylcyclohexan-1-ol’s action include preventing pain-related responses after peripheral inflammation and decreasing pain-related responses in several models of neuropathic pain in rats or mice .

Action Environment

It is known that lifestyle and environmental factors can have a significant impact on the development and progression of diseases such as diabetes , which could potentially influence the effectiveness of this compound.

属性

IUPAC Name |

1-(aminomethyl)-3-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7-3-2-4-8(10,5-7)6-9/h7,10H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXBYIHIMJUDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901289969 | |

| Record name | 1-(Aminomethyl)-3-methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37022-19-8 | |

| Record name | 1-(Aminomethyl)-3-methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37022-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Aminomethyl)-3-methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1486472.png)

![N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1486480.png)

![3-[(2,5-Difluorophenyl)methyl]azetidine](/img/structure/B1486483.png)

![N-[(2-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486487.png)

![4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1486488.png)